

HJC0152 Free Base: A Novel STAT3 Inhibitor for Gastric Cancer Therapy

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Compound of Interest

Compound Name: HJC0152 free base

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An In-Depth Technical Guide on the Preclinical Activity of HJC0152 in Gastric Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical activity of HJC0152, a novel and potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), in the context of gastric cancer. Aberrant STAT3 signaling is a key driver of oncogenesis in various malignancies, including gastric cancer, where it is frequently associated with poor prognosis.^{[1][2][3]} HJC0152 has emerged as a promising therapeutic agent by effectively targeting this pathway.^{[1][2][3]} This document summarizes the key findings from in vitro and in vivo studies, detailing the compound's mechanism of action, its effects on gastric cancer cell biology, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action: Inhibition of STAT3 Signaling

HJC0152 exerts its anti-tumor effects primarily by inhibiting the STAT3 signaling pathway.^{[1][2][3]} Specifically, HJC0152 suppresses the phosphorylation of STAT3 at the Tyr705 residue, a critical step for its activation, dimerization, and nuclear translocation.^{[1][4]} This inhibition is dose- and time-dependent in gastric cancer cell lines with hyperactivated STAT3, such as AGS and MKN45.^[1] The suppression of STAT3 phosphorylation leads to the downregulation of its

downstream target genes, including the proto-oncogene c-Myc and the cell cycle regulator Cyclin D1, which are crucial for cell proliferation.^{[1][2]}

Interestingly, further investigations have revealed that HJC0152's anti-tumor activity is not solely reliant on STAT3 inhibition. RNA sequencing and protein expression analyses have shown that HJC0152 also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically by activating p38 and JNK MAPK.^{[1][2][3]} This dual effect on two critical cancer-related pathways likely contributes to its potent anti-tumor efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative data on the effects of HJC0152 on gastric cancer cells from various preclinical assays.

Table 1: In Vitro Cell Growth Inhibition

Cell Line	Assay	Treatment	Result
AGS	CCK8	HJC0152 (0, 5, 10, 20 μ M) for 24, 48, 72h	Significant dose- and time-dependent inhibition of cell growth.[2]
MKN45	CCK8	HJC0152 (0, 5, 10, 20 μ M) for 24, 48, 72h	Significant dose- and time-dependent inhibition of cell growth.[2]
HGC-27	CCK8	HJC0152 (High concentrations)	Less sensitive to HJC0152, correlating with lower p-STAT3 (Y705) levels.[1]
AGS	Colony Formation	HJC0152 (0, 5, 10, 20 μ M) for ~14 days	Dose-dependent reduction in the number and size of colonies.[2]
MKN45	Colony Formation	HJC0152 (0, 5, 10, 20 μ M) for ~14 days	Dose-dependent reduction in the number and size of colonies.[2]

Table 2: Induction of Apoptosis

Cell Line	Assay	Treatment	Result
AGS	Annexin V-FITC/PI	HJC0152 (20 μ M) for 24h	Significant increase in the percentage of apoptotic cells ($P < 0.001$).[1][2]
MKN45	Annexin V-FITC/PI	HJC0152 (20 μ M) for 24h	Significant increase in the percentage of apoptotic cells ($P < 0.001$).[1][2]

Table 3: Inhibition of Cell Migration and Invasion

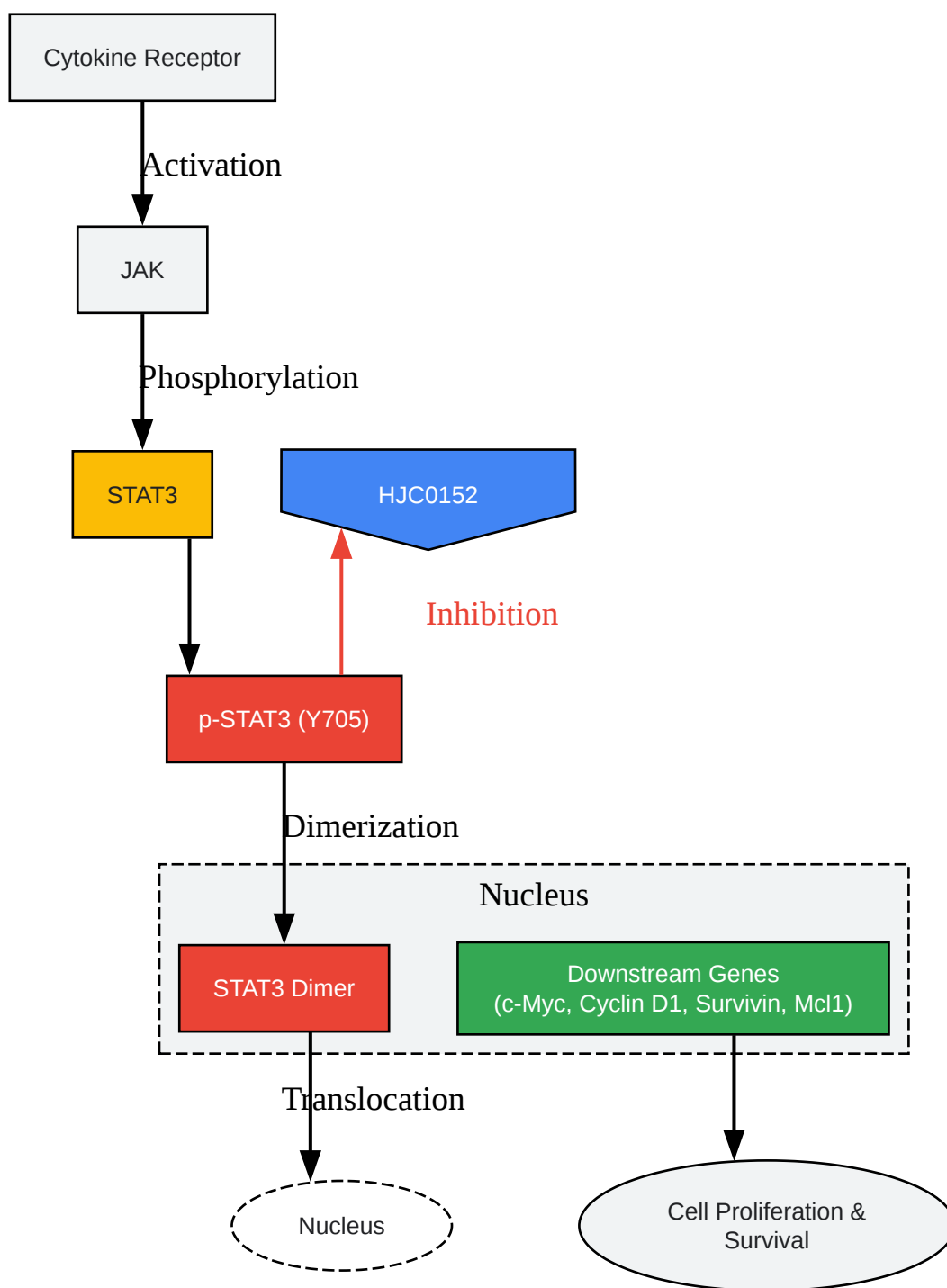
Cell Line	Assay	Treatment	Result
AGS	Transwell Migration	HJC0152 (20 μ M)	Significant decrease in the percentage of migrated cells (P<0.01). [2]
MKN45	Transwell Migration	HJC0152 (20 μ M)	Significant decrease in the percentage of migrated cells (P<0.01). [2]
AGS	Transwell Invasion	HJC0152 (20 μ M)	Significant decrease in the percentage of invaded cells (P<0.01). [2]
MKN45	Transwell Invasion	HJC0152 (20 μ M)	Significant decrease in the percentage of invaded cells (P<0.01). [2]

Table 4: In Vivo Tumor Growth Inhibition

Cell Line	Model	Treatment	Result
MKN45	Nude mice xenograft	HJC0152 (7.5 mg/kg, i.p., twice weekly for 21 days)	Significantly lower tumor volumes (P<0.001) and tumor weight (P<0.01) compared to control. [2]
MKN45	Nude mice xenograft	HJC0152 (7.5 mg/kg, i.p., twice weekly for 21 days)	No apparent side effects or changes in body weight observed. [2]

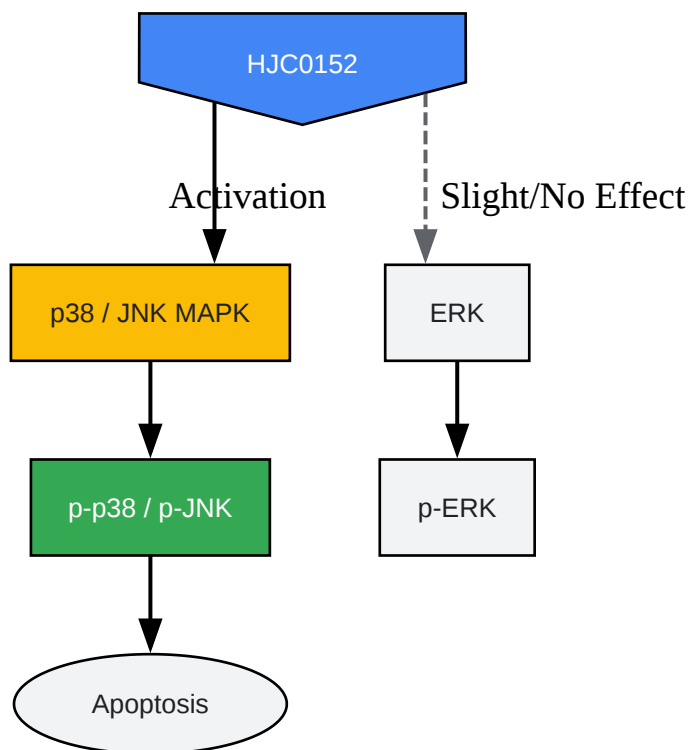
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by HJC0152 and a typical experimental workflow for its evaluation.



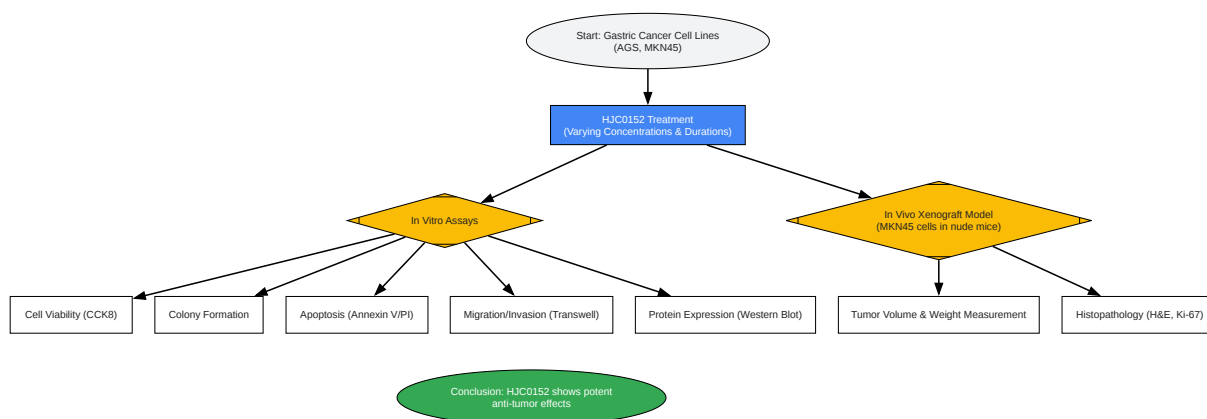
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Caption: HJC0152 inhibits the STAT3 signaling pathway in gastric cancer cells.



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Caption: HJC0152 activates the p38/JNK MAPK pathway in gastric cancer cells.



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Caption: Experimental workflow for evaluating HJC0152 in gastric cancer.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of HJC0152 in gastric cancer cells.

Cell Culture and Reagents

- Cell Lines: Human gastric cancer cell lines AGS, MKN45, and HGC-27 were used.[\[1\]](#)

- Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Incubation Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.
- HJC0152 Preparation: For in vitro experiments, HJC0152 was dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[\[5\]](#)

Cell Viability Assay (CCK8)

- Cells (AGS: 4x10³, MKN45: 4x10³, HGC-27: 2x10³ cells/well) were seeded in 96-well plates.[\[1\]](#)
- After adherence, cells were treated with various concentrations of HJC0152 (e.g., 0, 5, 10, 20 µM) in 1 µM DMSO.[\[1\]](#)
- Cells were incubated for 24, 48, and 72 hours.[\[1\]](#)
- At each time point, 10 µL of Cell Counting Kit-8 (CCK8) solution was added to each well.
- The plates were incubated for an additional 1-2 hours at 37°C.
- The absorbance was measured at 450 nm using a microplate reader.[\[1\]](#)

Colony Formation Assay

- AGS and MKN45 cells were seeded in 6-well plates at a density of 8x10² cells/well.[\[1\]](#)
- Cells were treated with different concentrations of HJC0152 (e.g., 0, 5, 10, 20 µM).[\[2\]](#)
- The cells were cultured for approximately 14 days, with the medium changed every 3-4 days.[\[1\]](#)
- Colonies were fixed with 95% ethanol and stained with 0.1% crystal violet for 30 minutes.[\[1\]](#)
- The number of colonies was counted.[\[1\]](#)

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

- AGS and MKN45 cells were seeded in 6-well plates.[\[1\]](#)
- Cells were treated with various concentrations of HJC0152 for 24 hours.[\[1\]](#)
- Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.
- 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) were added to the cell suspension.
[\[1\]](#)
- The cells were incubated for 15 minutes at 4°C in the dark.[\[1\]](#)
- Apoptotic cells were analyzed by flow cytometry within 1 hour of staining.[\[1\]](#)

Transwell Migration and Invasion Assays

- For the migration assay, 5×10^4 cells pre-treated with HJC0152 (e.g., 20 μ M) for 8 hours were suspended in serum-free medium and seeded into the upper chamber of a Transwell plate (8- μ m pore size).[\[2\]](#)
- For the invasion assay, the upper chamber was pre-coated with Matrigel.
- The lower chamber was filled with RPMI-1640 containing 10% FBS as a chemoattractant.[\[2\]](#)
- After 18 hours of incubation, non-migrated/invaded cells on the upper surface of the membrane were removed with a cotton swab.[\[2\]](#)
- Cells that had migrated/invaded to the lower surface were fixed with 95% ethanol and stained with 0.1% crystal violet.[\[2\]](#)
- Stained cells were observed and counted under a light microscope.[\[2\]](#)

Western Blot Analysis

- Cells were treated with HJC0152 at various concentrations and for different durations.
- Total protein was extracted using RIPA buffer, and protein concentration was determined by BCA assay.[\[5\]](#)

- Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.[\[5\]](#)
- The membrane was blocked with 5% non-fat milk in TBST for 2 hours at room temperature.[\[5\]](#)
- The membrane was incubated with primary antibodies against p-STAT3 (Y705), STAT3, c-Myc, Cyclin D1, Survivin, Mcl-1, cleaved-PARP, p-p38, p38, p-JNK, JNK, p-ERK, ERK, and GAPDH overnight at 4°C.[\[1\]](#)
- After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.
- Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

- Animal studies were conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee.[\[1\]](#)
- 4-6 week old female BALB/c nude mice were subcutaneously inoculated with 6×10^6 MKN45 cells.[\[1\]](#)
- When tumors reached a palpable size, mice were randomized into control and treatment groups (n=5 per group).[\[1\]](#)
- The treatment group received intraperitoneal (i.p.) injections of HJC0152 (7.5 mg/kg) dissolved in 100 µL PBS twice weekly for 21 days.[\[1\]](#)
- The control group received i.p. injections of 100 µL PBS.[\[1\]](#)
- Tumor volume ($\text{length} \times \text{width}^2/2$) and body weight were measured regularly.[\[1\]](#)
- At the end of the experiment, mice were euthanized, and tumors were excised, weighed, and processed for histopathological analysis (H&E and Ki-67 staining).[\[2\]](#)

Conclusion

HJC0152 free base demonstrates significant anti-tumor activity in preclinical models of gastric cancer. Its ability to inhibit the STAT3 signaling pathway and modulate the MAPK pathway results in reduced cell proliferation, induction of apoptosis, and decreased cell migration and invasion. The in vivo efficacy, coupled with a lack of apparent toxicity, underscores the potential of HJC0152 as a promising therapeutic agent for the treatment of gastric cancer, particularly in patients with hyperactivated STAT3. Further investigation and clinical development are warranted.

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